9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole
Description
9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole (CAS: 1160294-85-8) is a carbazole derivative featuring a bromine atom at position 3, a phenyl group at position 6, and a biphenyl substituent at position 9 of the carbazole core. This compound is structurally tailored for applications in organic electronics, particularly as a precursor for cross-coupling reactions in polymer synthesis or as a host/emitter in organic light-emitting diodes (OLEDs) . The bromine atom enhances its reactivity in Suzuki or Ullmann couplings, enabling integration into conjugated systems, while the extended aromatic biphenyl and phenyl groups contribute to charge transport properties and thermal stability .
Properties
Molecular Formula |
C30H20BrN |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
3-bromo-6-phenyl-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-14-18-30-28(20-25)27-19-24(22-9-5-2-6-10-22)13-17-29(27)32(30)26-15-11-23(12-16-26)21-7-3-1-4-8-21/h1-20H |
InChI Key |
SPKROVJEQKGWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Carbazole Core
The carbazole scaffold is typically synthesized via Ullmann coupling or Pd-catalyzed N-arylation :
- Ullmann Coupling :
- Reactants : 2-Bromo-[1,1'-biphenyl]-2-amine hydrochloride and sodium nitrite in hydrochloric acid.
- Conditions : Diazotization at 0–5°C followed by thermal cyclization.
- Yield : ~92% for analogous carbazole derivatives.
- Pd-Catalyzed N-Arylation :
- Catalyst : PdCl₂ with PPh₃ ligand.
- Solvent : Dimethylacetamide (DMA).
- Substrates : Carbazole and 4-fluoro-iodobenzene.
- Key Step : Sequential N-arylation and Ullmann coupling to introduce aryl groups.
Bromination at the 3-Position
Bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions:
- Reactants : Carbazole derivative (e.g., 9-phenyl-9H-carbazole) and NBS.
- Solvent : Tetrahydrofuran (THF) at 0°C→RT.
- Yield : ~85–90% for 3-bromo-9-phenylcarbazole analogues.
Optimized Reaction Conditions
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-Arylation | PdCl₂/PPh₃ | DMA | 130°C | 89% |
| Bromination | NBS | THF | 0°C→RT | 90% |
| Suzuki Coupling | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 80°C | 97% |
Critical Analysis of Methodologies
- Regioselectivity : Bromination at the 3-position is favored due to the electron-donating effect of the N-aryl group.
- Catalyst Efficiency : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki coupling, reducing side reactions.
- Solvent Impact : Polar aprotic solvents (e.g., DMA) enhance N-arylation rates but may require rigorous drying.
Industrial-Scale Considerations
- Continuous Flow Systems : Improve yield reproducibility for bromination and coupling steps.
- Purification : Column chromatography (silica gel, hexane/dichloromethane) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: De-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. Carbazole-based drugs have been explored for their potential to treat diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industry, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its high thermal stability and electron-rich nature make it an excellent candidate for use in optoelectronic applications.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. In electronic applications, the compound’s electron-rich nature allows it to efficiently transport charge carriers, enhancing the performance of devices such as OLEDs.
Comparison with Similar Compounds
3-Bromo Substitution
- Target Compound: The bromine at position 3 facilitates cross-coupling reactions, making it a versatile building block for polymers and small molecules. However, bromine’s electron-withdrawing nature may reduce emission quantum yields compared to non-halogenated analogs .
- This compound shows high thermal stability (decomposition >300°C) and is used in organic semiconductors .
Biphenyl and Phenyl Substituents
- The phenyl group at position 6 adds steric bulk, which may suppress aggregation in solid-state applications .
- 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole (): Methoxy groups improve solubility and introduce electron-donating effects, blue-shifting emission (λmax ~369–380 nm) compared to the target compound’s expected longer wavelength emission .
Thermal Stability and Morphological Behavior
The target compound’s thermal stability is expected to surpass simpler carbazoles (e.g., unsubstituted 9H-carbazole) due to rigid biphenyl and bromine substituents but may lag behind derivatives with bulky tert-butyl or fluorenyl groups .
Photophysical Performance
- Bicarbazole Derivatives (): Compounds like 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole exhibit λem ~416 nm in solution, with solid-state emission modulated by alkyl chain length. The target compound’s bromine and biphenyl groups may further red-shift emission due to enhanced conjugation .
- Triethynylbenzene-Centered Carbazoles (): Emission at λem ~369–380 nm, significantly blue-shifted compared to bicarbazoles, highlighting the impact of core rigidity and substituent positioning .
Biological Activity
9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole (CAS No. 1221238-03-4) is a synthetic compound belonging to the carbazole family. Carbazoles have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, presenting data from various studies and highlighting its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 474.39 g/mol. The compound is characterized by its complex structure which includes multiple aromatic rings that contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1221238-03-4 |
| Molecular Formula | C30H20BrN |
| Molecular Weight | 474.39 g/mol |
| Solubility | Poorly soluble |
Anticancer Activity
Research has indicated that carbazole derivatives exhibit significant anticancer properties. A study by Jiang et al. highlighted that certain carbazole compounds can act as inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair in cancer cells. These inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .
Case Study: Topoisomerase II Inhibition
In vitro studies demonstrated that derivatives of carbazole can inhibit Topo II activity at concentrations as low as 20 µM, leading to reduced proliferation in cancer cells. The mechanism involves interference with DNA cleavage and re-ligation processes essential for cell division .
Anti-inflammatory Properties
Carbazole derivatives have also shown promise in anti-inflammatory applications. A review on carbazoles indicated that certain compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB activation, which is crucial in inflammatory responses .
Mechanism of Action
The anti-inflammatory effects are believed to stem from the ability of these compounds to modulate signaling pathways associated with inflammation, potentially offering new avenues for treating inflammatory diseases.
Antimicrobial Activity
Carbazole derivatives have exhibited antimicrobial properties against a range of pathogens. The structural features of the compound may enhance its ability to penetrate microbial membranes, disrupting cellular functions .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Log P (octanol-water) | 6.17 |
| Blood-Brain Barrier | No |
| CYP Enzyme Inhibition | CYP2C19 inhibitor |
These properties suggest that while the compound may not easily cross the blood-brain barrier, it could still interact with liver enzymes affecting drug metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce biphenyl and bromine substituents. Key steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient C–C bond formation.
- Solvent optimization : Use anhydrous toluene or THF under inert conditions (N₂/Ar) to prevent side reactions.
- Temperature control : Heating at 80–110°C for 12–24 hours ensures completion.
Yield optimization can be achieved via iterative solvent purification and stoichiometric adjustments (e.g., 1.2 equivalents of aryl halide) .
Q. How does the substitution pattern on the carbazole core influence electronic properties and π-π interactions?
- Methodological Answer : The bromine atom at position 3 and biphenyl group at position 9 enhance electron-withdrawing effects, reducing the HOMO-LUMO gap. π-π stacking is promoted by the planar biphenyl moiety, as confirmed by crystallographic studies (e.g., bond angles C2–C1–N1 = 129.2°) . Computational modeling (DFT) can quantify these effects by comparing charge distribution with analogs like 3,6-dibromo-9-(m-tolyl)-9H-carbazole .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting).
- XRD : Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C18–C13–N1 = 120.36°) .
- UV-Vis/PL Spectroscopy : To assess absorption/emission profiles (e.g., λmax at ~416 nm in THF) .
Advanced Research Questions
Q. How can computational modeling predict charge transport properties in organic electronic devices?
- Methodological Answer : Density Functional Theory (DFT) calculates reorganization energies (λ) and transfer integrals (J) to evaluate hole/electron mobility. For example, planarized carbazole derivatives (e.g., 9-phenyl-9H-carbazole) show improved charge mobility due to reduced torsional angles . Pair these models with thin-film transistor (TFT) measurements for validation .
Q. What strategies mitigate side reactions during multi-functionalization of carbazole derivatives?
- Methodological Answer :
- Sequential functionalization : Introduce bromine before biphenyl groups to avoid steric hindrance.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during coupling.
- Catalyst tuning : Employ Pd₂(dba)₃ with SPhos ligand for selective cross-coupling .
Q. How do solvent polarity and temperature affect aggregation-induced emission (AIE)?
- Methodological Answer :
- Solvent screening : Test polar (DMF) vs. non-polar (hexane) solvents to monitor emission shifts.
- Temperature gradients : Cool samples to –20°C to study crystallization-driven AIE.
- Solid-state PL : Compare emission spectra in thin films vs. solution (e.g., ethyl vs. hexyl chain derivatives show 10 nm red-shifts) .
Q. What crystallographic and spectroscopic methods resolve contradictions in photophysical data?
- Methodological Answer :
- Time-resolved PL : Differentiate monomer vs. excimer emission in solid vs. solution states.
- Grazing-incidence XRD (GI-XRD) : Analyze thin-film packing to correlate with optoelectronic performance .
Q. How does bromine position impact biological/optoelectronic activity compared to analogs?
- Methodological Answer :
- SAR Table :
| Compound | Bromine Position | Unique Feature | Application |
|---|---|---|---|
| Target compound | 3 | Biphenyl at position 9 | OLEDs, Sensors |
| 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | 3 | Methyl groups reduce π-stacking | Biological probes |
- Biological assays : Test binding affinity with DNA topoisomerase II via fluorescence quenching .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
